N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide
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Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves the cyclization of hydrazine derivatives. One common method includes the reaction of 4-methylbenzohydrazide with appropriate reagents to form the oxadiazole ring . The reaction conditions often involve refluxing in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize microreactor systems to control reaction kinetics and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N’-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its propoxybenzamide moiety enhances its solubility and bioavailability, making it a promising candidate for various applications.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O3/c1-3-11-24-16-6-4-5-15(12-16)19(23)20-18-17(21-25-22-18)14-9-7-13(2)8-10-14/h4-10,12H,3,11H2,1-2H3,(H,20,22,23) |
InChI Key |
KUQUIPLXBDLOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C |
Origin of Product |
United States |
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